6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide
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Overview
Description
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a carboxylic acid methylamide group at the 4th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium bromide (MgBr2) and dihydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and ethanol.
Reagents: Magnesium bromide (MgBr2), sodium iodide (NaI), potassium fluoride (KF), and boronic acids.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the isopropyl and methylamide groups.
6-Bromo-1-cyclopentyl-1H-indole-4-carboxylic acid: Contains a cyclopentyl group instead of an isopropyl group.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains an indazole ring instead of an indole ring.
Uniqueness
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the carboxylic acid methylamide group enhances its potential for various applications in research and industry.
Biological Activity
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide (commonly referred to as 6-Bromo-Indole) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its antiviral, anticancer, and antimicrobial effects, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14BrN
- Molecular Weight : 269.15 g/mol
This compound features a brominated indole core, which is known to enhance its biological activity through various mechanisms.
Antiviral Activity
Research indicates that 6-Bromo-Indole exhibits significant antiviral properties. It has been shown to inhibit the replication of several viruses, making it a candidate for further development as an antiviral agent. In vitro studies have demonstrated that the compound can effectively reduce viral load in infected cell lines, particularly against RNA viruses.
Anticancer Properties
The anticancer potential of 6-Bromo-Indole has been explored in various studies. The compound has demonstrated cytotoxic effects against multiple cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Leukemia (HL-60)
Table 1 summarizes the IC50 values obtained from different studies:
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy.
Antimicrobial Activity
6-Bromo-Indole also exhibits notable antimicrobial activity against various bacterial strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are provided in Table 2:
The compound's antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 6-Bromo-Indole:
- Antiviral Study : A recent study demonstrated that treatment with 6-Bromo-Indole resulted in a significant decrease in viral replication in a Hepatitis C virus model, with a reduction of over 70% in viral load at optimal concentrations .
- Cancer Research : In a comparative study involving various indole derivatives, 6-Bromo-Indole showed superior anticancer activity compared to non-brominated analogs, suggesting that bromination enhances its therapeutic potential .
- Antimicrobial Efficacy : In vitro assays revealed that the compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of commonly used antibiotics .
Properties
Molecular Formula |
C13H15BrN2O |
---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
6-bromo-N-methyl-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c1-8(2)16-5-4-10-11(13(17)15-3)6-9(14)7-12(10)16/h4-8H,1-3H3,(H,15,17) |
InChI Key |
ONCNURUDVFBHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)NC |
Origin of Product |
United States |
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